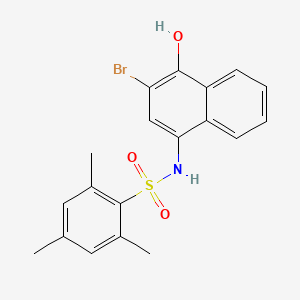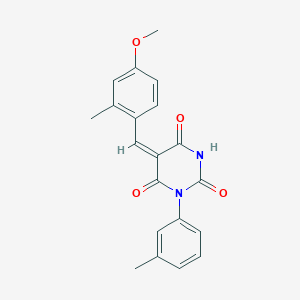![molecular formula C21H35N3O2 B5088757 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine, also known as EPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. EPPP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
作用机制
The mechanism of action of 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine is still being explored, but it is believed to act as a dopamine transporter ligand. This means that it binds to dopamine transporters in the brain and inhibits their function, leading to an increase in the levels of dopamine in the synapse. This increase in dopamine levels is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which suggests that it has a stimulating effect on the brain. This compound has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward processing. This suggests that this compound may have potential as a treatment for addiction.
实验室实验的优点和局限性
One of the main advantages of using 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy for researchers to obtain pure this compound for their experiments. However, one limitation of using this compound is that it is not very selective for dopamine transporters, which means that it may also bind to other receptors in the brain and produce unwanted effects. Additionally, the effects of this compound may vary depending on the species and strain of animal used in the experiment.
未来方向
There are several future directions for research on 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine. One area of interest is the development of more selective dopamine transporter ligands that can be used to study the effects of dopamine on the brain with greater specificity. Another area of interest is the use of this compound as a potential treatment for addiction, as it has been shown to increase dopamine release in the striatum. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
合成方法
The synthesis of 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine involves several steps, starting with the reaction of 1-(5-ethyl-2-furyl)methyl-4-piperidone with 3-bromopropionyl chloride to form 1-(5-ethyl-2-furyl)methyl-4-(3-chloropropionyl)piperidin-4-one. This intermediate is then reacted with ethylenediamine to form the final product, this compound. The synthesis method has been well-established and has been used by many researchers to obtain pure this compound for their experiments.
科学研究应用
1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a dopamine transporter ligand, which makes it useful for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. This compound has also been used to study the effects of dopamine on the brain, as well as its role in reward processing and addiction.
属性
IUPAC Name |
3-[1-[(5-ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-3-19-6-7-20(26-19)17-23-11-9-18(10-12-23)5-8-21(25)24-15-13-22(4-2)14-16-24/h6-7,18H,3-5,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGXWAZMYYJCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCC(CC2)CCC(=O)N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5088681.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)

![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)

![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
